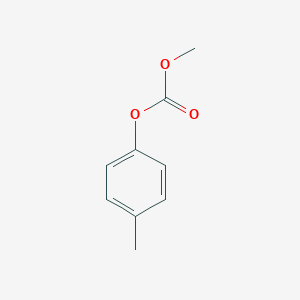

Methyl p-tolyl carbonate

Description

Properties

IUPAC Name |

methyl (4-methylphenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7-3-5-8(6-4-7)12-9(10)11-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSOKBQNISCLMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339337 | |

| Record name | Carbonic acid, methyl 4-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-01-7 | |

| Record name | Carbonic acid, methyl 4-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Systems and Kinetics

Potassium carbonate (K₂CO₃) paired with phase-transfer catalysts like polyethylene glycol (PEG-6000) enhances reaction efficiency by solubilizing the base in the organic phase. At 90°C, the reaction achieves equilibrium within 6–8 hours, with conversions exceeding 90% in batch reactors.

Table 2: Transesterification Performance with DMC

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| K₂CO₃/PEG-6000 | 90 | 92 | 98 |

| Na₂CO₃ | 90 | 78 | 95 |

| MgO | 120 | 65 | 88 |

Continuous-Flow Process Design

Industrial-scale production favors continuous-flow reactors to improve heat management and throughput. A plug-flow reactor operating at 160–180°C with a K₂CO₃/PEG-6000 catalyst bed achieves 99% selectivity for this compound, minimizing byproduct formation.

Comparative Analysis of Synthesis Methods

Economic Considerations

| Metric | Methyl Chloroformate Route | DMC Route |

|---|---|---|

| Raw material cost | $12/kg | $8/kg |

| Energy consumption | High (low-temperature) | Moderate (90–180°C) |

| Waste disposal cost | $3–5/kg | <$1/kg |

Catalytic Systems and Reaction Optimization

Role of Lewis Acid Catalysts

Zinc-based catalysts (e.g., Zn(OAc)₂) accelerate transesterification by polarizing the DMC carbonyl group. In batch reactions, 10 mol% Zn(OAc)₂ increases initial reaction rates by 3-fold compared to uncatalyzed systems.

Solvent Effects

Nonpolar solvents like toluene improve selectivity by reducing side reactions (e.g., etherification). A toluene/DMC (3:1 v/v) mixture achieves 94% selectivity at 85% conversion.

Industrial-Scale Production Considerations

Process Intensification Strategies

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Methyl p-tolyl carbonate can undergo hydrolysis in the presence of water and an acid or base catalyst to form carbonic acid and 4-methylphenol.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions where the

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl p-Tolyl Carbonate

- Structure : Ethyl p-tolyl carbonate (CAS 22719-81-9) replaces the methyl ester group with an ethyl group.

Physical Properties :

- Reactivity : The ethyl group increases hydrophobicity and may slow hydrolysis compared to the methyl analogue, affecting drug bioavailability or material stability .

Di(p-Tolyl) Carbonate

- Properties: Higher molecular weight ($ \text{C}{15}\text{H}{14}\text{O}_3 $, ~242.27 g/mol) and Log Kow (~3.5 estimated) due to dual aromatic groups. Reduced solubility in polar solvents compared to mono-ester derivatives. Enhanced thermal stability in polymers, making it suitable for high-performance materials .

Substituted p-Tolyl Derivatives

- 4-Chloro-p-tolyl and 4-Methoxy-p-tolyl Carbonates :

- Activity : In TNF-α inhibition, replacing the p-tolyl methyl with bulkier groups (e.g., Cl, Br, OMe) reduces potency by up to 10-fold due to steric hindrance and altered electronic profiles .

- Electronic Effects : Electron-withdrawing groups (e.g., CF$_3$) decrease electron density on the aromatic ring, destabilizing interactions with biological targets .

3,4-Dimethoxybenzyl p-Tolyl Carbonate

- Structure : Incorporates a dimethoxybenzyl group (CAS 31558-51-7, ).

- Properties: Increased polarity (Log Kow ~1.8 estimated) due to methoxy groups, enhancing water solubility. Potential for improved binding in polar enzymatic active sites compared to non-substituted analogues .

Anti-Inflammatory Activity

- Piperazine Derivatives : Cyclizine analogues with p-tolyl groups (e.g., 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine) exhibit anti-inflammatory effects in rat models. The p-tolyl group enhances lipophilicity, improving membrane permeability and target engagement .

Antiviral Activity

- Dengue Virus Inhibition : Compounds with para-methyl substituents (e.g., p-tolyl in DENV inhibitors) show 10-fold higher activity compared to para-fluoro analogues, highlighting the methyl group's role in hydrophobic interactions .

Stereoselective Reactions

- Sulfinyl Carbanions : Optically active p-tolyl sulfoxides (e.g., 2-pyridylmethyl p-tolyl sulfoxide) demonstrate high stereoselectivity in aldol reactions, a property leveraged in asymmetric synthesis .

Key Data Tables

Table 1: Physical Properties of p-Tolyl Carbonates

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Methyl p-tolyl carbonate, and how can they be reproduced?

- Methodology : The compound can be synthesized via palladium-catalyzed arylation. For example, reacting an allylic hydroxy phosphonate with methyl chloroformate in pyridine yields a carbonate intermediate, which undergoes arylation with p-tolyl tributylstannane to form the product .

- Reproducibility : Ensure stoichiometric control (e.g., 85:15 product ratio observed in similar reactions) and use inert conditions. Document catalyst loading (e.g., Pd(PPh₃)₄) and purification steps (e.g., column chromatography) to match literature yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FT-IR : Identify carbonyl (C=O) stretches (~1750 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹) .

- NMR : Use ¹H NMR to confirm methyl groups (δ ~2.3 ppm for p-tolyl CH₃) and carbonate linkage (δ ~4.0 ppm for OCH₃). ¹³C NMR resolves carbonyl carbons (~155 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How can researchers assess the purity of this compound?

- Methodology :

- HPLC/GC : Quantify impurities using reverse-phase HPLC with UV detection or GC-MS .

- Melting Point : Compare observed values with literature data (if available).

- Elemental Analysis : Validate C, H, and O percentages against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity in palladium-catalyzed arylation for this compound synthesis?

- Methodology :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or ligands like BINAP to improve stereoselectivity.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to minimize side reactions .

- Kinetic Studies : Use in-situ monitoring (e.g., FT-IR or NMR) to track intermediate formation and adjust temperature/time .

Q. What computational methods validate the electronic structure and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent interactions to explain solubility trends.

- QTAIM Analysis : Map bond critical points to confirm carbonate bond stability .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound derivatives?

- Methodology :

- Meta-Analysis : Systematically compare literature values using tools like COSMOS-E to identify outliers .

- Experimental Replication : Repeat calorimetry under controlled conditions (e.g., bomb calorimeter with N₂ atmosphere) .

- Error Source Analysis : Evaluate auxiliary data corrections (e.g., purity, solvent effects) that may skew results .

Q. What mechanistic insights explain the regioselectivity in the ring-opening of this compound derivatives?

- Methodology :

- Isotopic Labeling : Use ¹⁸O-labeled carbonate to track oxygen migration during hydrolysis.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

- Computational Transition-State Modeling : Locate energy barriers for alternative pathways using Gaussian or ORCA .

Methodological Best Practices

- Data Reporting : Follow Beilstein Journal guidelines: Include synthesis details (catalysts, yields) in the main text and extensive spectral data in supplementary materials .

- Contradiction Handling : Use systematic frameworks (e.g., COSMOS-E) to evaluate conflicting data, prioritizing peer-reviewed studies with transparent methodologies .

- Ethical Compliance : Disclose all synthetic byproducts and environmental hazards (e.g., sulfoxide derivatives) in SDS sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.